Adenosine 5'-succinate

Description

Chemical Identity and Classification

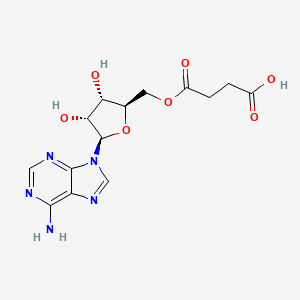

Adenosine 5'-succinate (C₁₄H₁₇N₅O₇) is a modified nucleoside derivative formed through the esterification of adenosine’s 5'-hydroxyl group with succinic acid. Its molecular weight is 367.31 g/mol, and its IUPAC name is 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid . Structurally, it consists of a ribose moiety linked to adenine at the N9 position, with a succinyl group attached to the 5'-oxygen atom.

This compound belongs to the purine nucleoside family, specifically categorized as a succinyl-adenosine conjugate . Its classification underscores its role as an intermediate in nucleotide metabolism and RNA modification pathways. Key synonyms include adenosine 5'-(hydrogen butanedioate) and succinyladenosine, though the latter term is sometimes ambiguously applied to related metabolites.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₅O₇ |

| Molecular Weight | 367.31 g/mol |

| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid |

| Key Functional Groups | Succinyl ester, adenine, ribose |

Historical Development in Purine Metabolism Research

The discovery of this compound is intertwined with advances in purine metabolism research. Early studies in the 1950s–1960s mapped the de novo purine biosynthesis pathway, identifying adenylosuccinate lyase (ADSL) as a critical enzyme converting adenylosuccinate to adenosine monophosphate (AMP) and fumarate. This compound emerged as a structural analog of adenylosuccinate, sharing its succinyl-adenosine motif but differing in phosphorylation state.

In the 1980s, metabolic profiling of patients with adenylosuccinate lyase deficiency revealed elevated levels of succinyladenosine in bodily fluids, linking this compound to neurological disorders. This discovery highlighted its role as a biomarker and spurred investigations into its accumulation mechanisms. Concurrently, enzymological studies demonstrated its involvement in RNA modification pathways, particularly N6-succinyl-adenosine (m6S) in transfer RNA (tRNA), which influences translational fidelity.

Biochemical Significance and Research Importance

This compound occupies a unique niche in cellular metabolism:

- Purine Salvage Pathways : It serves as a precursor for AMP synthesis in tissues lacking de novo purine biosynthesis.

- RNA Epitranscriptomics : As a metabolite in tRNA modification, it contributes to N6-succinyl-adenosine formation, which stabilizes tRNA structure and regulates codon recognition.

- Mitochondrial Signaling : Elevated urinary succinate levels, including this compound derivatives, correlate with mitochondrial dysfunction in diabetic kidney disease (DKD), implicating it in metabolic stress responses.

Recent work has also explored its role in cancer metabolism . For example, adenylosuccinate lyase (ADSL), which processes structurally related compounds, is overexpressed in endocrine therapy-resistant breast cancer, suggesting this compound may influence nucleotide pool dynamics in tumors.

Current Research Landscape

Contemporary studies focus on three domains:

- Metabolic Biomarkers : Urinary this compound levels are being validated as biomarkers for DKD. A 2024 study found significantly higher concentrations in DKD patients (n=74) compared to controls (n=30), with a positive correlation to declining glomerular filtration rates.

- Enzymatic Mechanisms : Structural analyses of ADSL homologs in archaea have revealed evolutionary conservation of succinyl-adenosine processing, offering insights into primordial nucleotide metabolism.

- Therapeutic Targeting : Purine nucleoside derivatives, including succinyl-adenosine analogs, are being investigated as phosphodiesterase 2 (PDE2) inhibitors for neurological disorders. For instance, clofarabine (a fluorinated purine analog) showed PDE2 inhibition (IC₅₀ = 3.12 μM), prompting synthesis of this compound-inspired compounds with improved potency.

Emerging tools like cryo-electron microscopy and metabolomic profiling are refining our understanding of its interactions with enzymes such as CD39 and CD73, which regulate extracellular adenosine levels. These advances position this compound at the intersection of metabolism, epigenetics, and disease pathophysiology.

Properties

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVSEJILHKLDOS-UISLRAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification with Succinic Anhydride

The most straightforward method for synthesizing adenosine 5'-succinate involves reacting adenosine with succinic anhydride under mild alkaline conditions. Succinic anhydride, a highly reactive acylating agent, facilitates esterification by nucleophilic attack from the 5'-hydroxyl group of adenosine. The reaction typically proceeds in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with pyridine or triethylamine serving as catalysts to neutralize generated acid.

For example, in the synthesis of 5'-O-succinyl-2',3'-cyclic adenosine monophosphate, succinic anhydride was directly reacted with the nucleotide in the presence of morpholinodicyclohexylcarbodiimide, yielding 73% monosuccinyl product. While this study focused on cyclic AMP, the methodology is transferable to adenosine by substituting the starting material. The absence of protecting groups in this protocol suggests inherent selectivity for the 5'-hydroxyl, likely due to its primary alcohol character and steric accessibility compared to secondary 2' and 3' hydroxyls.

Carbodiimide-Assisted Succinylation

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), enhance reaction efficiency by activating carboxyl groups for nucleophilic substitution. In this compound synthesis, carbodiimides can either:

-

Activate succinic acid for coupling with adenosine’s 5'-OH, or

-

Stabilize intermediates when using succinic anhydride.

A notable protocol involves combining succinic anhydride with morpholinodicyclohexylcarbodiimide, where the carbodiimide potentially scavenges water or stabilizes reactive intermediates. This dual-reagent approach achieved a 73% yield of monosuccinyl product, with minimal disuccinylation (10%), underscoring its selectivity. The carbodiimide’s role may involve preventing hydrolysis of the active O-acylisourea intermediate, a common issue in aqueous environments.

Optimization of Reaction Conditions

Solvent and pH Considerations

Reactions are typically conducted in anhydrous solvents to prevent succinic anhydride hydrolysis. Tetrahydrofuran (THF) and DMF are preferred for their ability to dissolve both adenosine and succinic anhydride. Acidic conditions (pH 4.5–6.5) optimize carbodiimide activity, while neutral pH (7.0–7.5) favors direct esterification. For instance, the use of MES buffer (pH 4.5) in EDC-mediated couplings minimizes side reactions and maximizes yields.

Stoichiometry and Temperature

A molar ratio of 1:2 (adenosine:succinic anhydride) ensures excess acylating agent, driving the reaction to completion. Elevated temperatures (40–60°C) accelerate the reaction but risk promoting disuccinylation. Room-temperature protocols, as demonstrated in the synthesis of 5'-O-succinyl-2',3'-cyclic AMP, balance speed and selectivity.

Purification Techniques

Ion-Exchange Chromatography

This compound’s additional negative charge (from the succinyl group) enables separation via anion-exchange resins. QAE Sephadex, a quaternary aminoethyl cellulose matrix, effectively resolves monosuccinyl and disuccinyl derivatives. Elution with gradient NaCl solutions (0.1–0.5 M) separates products based on charge density, achieving >95% purity.

Analytical Validation

Post-purification, products are characterized using:

-

High-performance liquid chromatography (HPLC) : Retention times compared to authentic standards confirm identity.

-

Nuclear magnetic resonance (NMR) : Distinct chemical shifts for the 5'-succinyl protons (δ 2.5–2.7 ppm, methylene groups) and the adenosine ribose confirm esterification.

-

Enzymatic digestion : Susceptibility to 2',3'-cyclic nucleotide 3'-phosphodiesterase and resistance to alkaline phosphatase until decyclization verify structural integrity .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-succinate undergoes various chemical reactions, including:

Reduction: The reduction of adenosine 5’-phosphosulfate to sulfite by adenosine-5’-phosphosulfate reductase.

Substitution: Involves the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.

Common Reagents and Conditions:

Oxidation: Requires succinate dehydrogenase and ubiquinone as reagents.

Reduction: Utilizes adenosine-5’-phosphosulfate reductase as the enzyme.

Substitution: Involves adenosine 5’-phosphosulfate kinase for phosphorylation reactions.

Major Products:

Oxidation: Fumarate and reduced ubiquinone.

Reduction: Sulfite.

Substitution: 3’-phosphoadenosine 5’-phosphosulfate.

Scientific Research Applications

Metabolic Engineering

Biochemical Role : Adenosine 5'-succinate is involved in the purine nucleotide cycle and acts as an intermediate in the synthesis of nucleotides. Its role in cellular metabolism makes it a candidate for metabolic engineering applications aimed at enhancing the production of biofuels and pharmaceuticals.

Case Study : Research has demonstrated that manipulating pathways involving this compound can lead to increased yields of desired metabolites in microbial systems. For instance, studies have shown that optimizing the expression of enzymes involved in the nucleotide synthesis pathway can significantly enhance the production of adenosine triphosphate (ATP) and other nucleotides, which are crucial for energy metabolism and cell proliferation .

Cancer Therapy

Mechanisms of Action : Recent studies have highlighted the potential of this compound in cancer therapy. It has been observed that succinate accumulation can influence tumor microenvironments and immune responses. By modulating succinate levels, researchers aim to enhance the efficacy of immunotherapies and reduce tumor growth.

Research Findings : A review indicated that succinate dehydrogenase (SDH), which interacts with succinate, plays a significant role in cancer progression by affecting metabolic pathways and immune cell activation. Targeting SDH and manipulating succinate levels could lead to innovative therapeutic strategies for treating various cancers .

Immunology

Role in Inflammation : this compound is implicated in immune responses, particularly in the context of inflammation. It has been found to modulate cytokine production and enhance the activity of antigen-presenting cells (APCs), thereby influencing adaptive immune responses.

Clinical Implications : Studies have shown that manipulating adenosine pathways can lead to novel anti-inflammatory therapies. For example, inhibiting adenosine deaminase (ADA) has been linked to reduced inflammation in rheumatoid arthritis models, suggesting a potential therapeutic avenue for conditions characterized by excessive inflammation .

Therapeutic Targets

Potential Drug Development : The unique properties of this compound make it a promising candidate for drug development targeting metabolic disorders and cancers. Research into its analogs and derivatives is ongoing to identify compounds that can effectively modulate its biological activity.

| Application Area | Mechanism | Current Research Focus | Potential Outcomes |

|---|---|---|---|

| Metabolic Engineering | Enhancing nucleotide synthesis | Optimization of microbial pathways | Increased yield of biofuels/pharmaceuticals |

| Cancer Therapy | Modulating tumor microenvironment | Targeting SDH and succinate pathways | Improved efficacy of immunotherapies |

| Immunology | Influencing cytokine production | Manipulating ADA activity | Novel anti-inflammatory therapies |

Mechanism of Action

Adenosine 5’-succinate exerts its effects through several molecular targets and pathways:

Adenosine Receptors: Acts as an agonist at adenosine receptors A1 and A2, leading to the inhibition of adenylyl cyclase and reduction of cyclic adenosine monophosphate levels.

Succinate Dehydrogenase: Involved in the conversion of succinate to fumarate in the citric acid cycle, linking the cycle to the electron transport chain.

Phosphorylation Pathways: Participates in the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between adenosine 5'-succinate and related adenosine derivatives:

Key Research Findings

This compound

- Taste Modulation: At 5.0 mM, this compound inhibits denatonium benzoate-induced activation of transducin, a G-protein involved in bitter taste signaling .

- Structural Specificity : The succinate moiety is critical for binding to taste receptors, distinguishing it from AMP, which lacks taste-modifying activity .

Adenosine 5'-Monophosphate (AMP)

- Metabolic Role : AMP is interconverted with ATP/ADP to regulate cellular energy homeostasis. It also serves as a precursor for cAMP and adenylosuccinate .

- Clinical Relevance : Elevated AMP levels are observed in KRAS mutant cancer cells, correlating with dysregulated fatty acid oxidation and nucleotide metabolism .

Adenylosuccinate

- Enzymatic Processing : Cleaved by adenylosuccinate lyase (EC 4.3.2.2) to produce AMP and fumarate. Mutations in this enzyme cause psychomotor retardation and epilepsy due to SAICAR/SAR accumulation .

Adenosine 5'-Phosphosulfate (APS)

- Sulfur Metabolism: APS is a key intermediate in sulfate assimilation. It is synthesized by ATP sulfurylase and further phosphorylated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation reactions .

Mechanistic and Pathway Insights

- Taste Receptor Inhibition: this compound’s mechanism involves competitive binding to bitter taste receptors, blocking denatonium benzoate’s interaction with transducin .

- Metabolic Crossroads: While AMP and ATP are central to energy metabolism, this compound and APS operate in niche pathways (taste modulation and sulfur metabolism, respectively). Succinate itself is a citric acid cycle intermediate linked to mitochondrial dysfunction in diseases like diabetic kidney disease .

Biological Activity

Adenosine 5'-succinate (Ad-5-suc) is a derivative of adenosine that plays significant roles in various biological processes, particularly in cellular metabolism and signaling pathways. This article explores the biological activity of Ad-5-suc, including its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of this compound

This compound is formed from adenosine and succinic acid, linking purine metabolism with the tricarboxylic acid (TCA) cycle. It acts as a substrate for various enzymatic reactions and has been implicated in several metabolic pathways. Understanding its biological activity requires examining its interaction with cellular components and its effects on physiological processes.

1. Role in Metabolism:

Ad-5-suc functions as a metabolic intermediate, particularly in the context of energy production. It participates in the TCA cycle, where it can influence the activity of succinate dehydrogenase (SDH), a key enzyme that links the TCA cycle to the electron transport chain (ETC) . The conversion of succinate to fumarate by SDH is critical for ATP generation through oxidative phosphorylation.

2. Signaling Molecule:

Beyond its metabolic role, Ad-5-suc acts as an intracellular signaling molecule. It can modulate gene expression and influence cellular responses to stress conditions . The release of succinate into the extracellular space serves as a signal indicating metabolic state, potentially affecting neighboring cells and contributing to cell-cell communication .

3. Interaction with Receptors:

Ad-5-suc has been shown to interact with specific receptors, such as GPR91, which mediates various physiological responses including inflammation and angiogenesis . This interaction highlights its role in modulating immune responses and vascular functions.

Biological Effects

1. Impact on Cellular Functions:

Research indicates that Ad-5-suc influences several cellular functions:

- Enhancement of Antibiotic Activity: Studies demonstrate that Ad-5-suc enhances the efficacy of antibiotics against bacterial pathogens by increasing ATP levels and promoting proton motive force, which are crucial for bacterial survival under stress .

- Regulation of Lipolysis: In adipocytes, Ad-5-suc activates GPR91 signaling, leading to inhibition of lipolysis, which may have implications for metabolic disorders .

2. Role in Disease Mechanisms:

Ad-5-suc has been implicated in various disease processes:

- Ischemic Conditions: In ischemic tissues, Ad-5-suc accumulates and promotes neovascularization through autocrine signaling mechanisms . This suggests a protective role in tissue repair.

- Diabetic Kidney Disease (DKD): Recent studies have shown associations between urinary levels of succinate and adenosine nucleotides with DKD progression, indicating potential biomarkers for disease monitoring .

Case Studies

1. Antibiotic Potentiation Study:

In a study involving Escherichia coli, the addition of 1 mM Ad-5-suc significantly enhanced the bactericidal effect of gentamicin and ciprofloxacin by up to 10^5-fold compared to controls . This effect was attributed to increased ATP levels and improved proton motive force.

2. Succinate's Role in Fibrogenesis:

Research on liver stellate cells demonstrated that succinate signaling via GPR91 contributes to fibrogenesis under hypoxic conditions, highlighting its role in liver homeostasis and potential implications for fibrosis-related diseases .

Data Table: Biological Activities of this compound

Q & A

Q. What is the biochemical mechanism by which Adenosine 5'-succinate inhibits bitter taste receptor activation?

this compound competitively binds to TAS2R bitter taste receptors, blocking Denatonium benzoate-induced activation of transducin (a G-protein). This inhibition disrupts downstream signaling pathways, such as calcium release and GTPγS binding. Key methodologies include:

Q. How does the structural modification of adenosine in this compound influence its bioactivity compared to AMP?

The 5'-succinate ester group introduces a hydrophobic moiety, enhancing interactions with receptor pockets. Structural analyses involve:

- NMR spectroscopy to compare conformational flexibility with AMP.

- Molecular docking simulations to map binding site interactions (e.g., with TAS2R31) .

Q. What standardized assays are used to quantify this compound's inhibitory potency?

- Transducin activation assays : Measure GTPγS incorporation in membrane fractions isolated from taste receptor cells.

- Dose-response curves (IC₅₀ determination) using Denatonium benzoate as the agonist, with this compound concentrations ranging from 1–10 mM .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to account for variability in this compound's efficacy across cell lines?

- Control for receptor density : Use qRT-PCR to quantify TAS2R expression levels in heterologous vs. native cells.

- Standardize assay conditions : Maintain pH 7.4, 37°C incubation, and include succinate-free controls to isolate target effects .

Q. What experimental designs reconcile contradictory data on this compound's mitochondrial effects?

- SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols : Isolate Complex II (succinate dehydrogenase) activity by sequentially adding rotenone (Complex I inhibitor) and succinate.

- Cross-validation : Compare oxygen consumption rates (OCRs) in intact mitochondria vs. permeabilized cell models .

Q. How can interdisciplinary approaches elucidate this compound's dual roles in taste signaling and metabolism?

- Metabolic flux analysis : Co-administer this compound with Krebs cycle intermediates (e.g., malate/glutamate) to assess crosstalk.

- Seahorse extracellular flux assays : Measure OCR and extracellular acidification rates (ECAR) in taste epithelial cells .

Q. What meta-analytical strategies address disparities in reported IC₅₀ values for this compound?

- Systematic review frameworks : Follow PRISMA guidelines to aggregate data from diverse models (e.g., HEK293, primary taste cells).

- Covariate-adjusted meta-regression : Account for variables like temperature (25°C vs. 37°C) and endogenous adenosine levels .

Key Methodological Considerations

- Data normalization : Express mitochondrial respiration rates as pmol O₂/s/mg wet weight to enable cross-study comparisons .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group assays and report effect sizes with 95% confidence intervals .

Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.